A Comprehensive Technical Guide to the Synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
A Comprehensive Technical Guide to the Synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Abstract: This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. The azepane ring system is a crucial scaffold in medicinal chemistry, recognized for its presence in various biologically active compounds.[1][2] This document outlines a convergent synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors: 2-(piperidin-4-yl)azepane and cyclopropanecarbonyl chloride. We present detailed, step-by-step protocols for the synthesis of the core azepane-piperidine intermediate, followed by the final N-acylation step. The guide emphasizes the rationale behind methodological choices, discusses alternative advanced strategies, and includes protocols for purification and characterization, adhering to the principles of scientific integrity and reproducibility. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Strategic Overview: Retrosynthetic Analysis
The design of an efficient synthesis begins with a logical deconstruction of the target molecule. For 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (I) , a convergent approach is most favorable. The most chemically intuitive disconnection is at the amide bond, a linkage commonly formed in the final stages of synthesis due to the wide availability of robust amide coupling methodologies.[3][4]
This primary disconnection yields two key synthons: the bicyclic amine intermediate 2-(piperidin-4-yl)azepane (II) and the acylating agent cyclopropanecarbonyl chloride (III) . A secondary disconnection of intermediate (II) at the C-C bond between the two heterocyclic rings reveals the foundational starting materials. This strategy allows for the independent synthesis and purification of the precursors, maximizing the overall yield and simplifying the final convergent step.
Caption: Retrosynthetic analysis of the target molecule (I).
Synthesis of the Core Intermediate: 2-(Piperidin-4-yl)azepane (II)
The synthesis of the 2-substituted azepane core is the most significant challenge in this pathway. While various methods exist for creating substituted azepanes, including ring expansion of piperidines and dearomative ring expansion of nitroarenes,[5][6] we propose a robust and scalable linear synthesis followed by cyclization. This approach offers superior control over regiochemistry. The workflow involves constructing a linear amino-nitrile precursor, which is then cyclized to form the azepane ring.
Caption: Proposed workflow for the synthesis of Intermediate (II).
Detailed Experimental Protocol
Step 2.1.1: Synthesis of (N-Boc-piperidin-4-ylidene)acetonitrile (Intermediate A)
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Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming a carbon-carbon double bond, converting the ketone into an α,β-unsaturated nitrile. This sets the stage for creating the two-carbon linker between the rings.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating the formation of the phosphonate ylide.
-
Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A.
Step 2.1.2: Synthesis of N-Boc-4-(2-aminoethyl)piperidine (Intermediate C)
-
Rationale: A one-pot catalytic hydrogenation is employed to simultaneously reduce the carbon-carbon double bond and the nitrile to a primary amine. This is a highly efficient and atom-economical step.
-
Dissolve Intermediate A in ethanol or methanol in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and stir at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Intermediate C, which is often used in the next step without further purification.
Step 2.1.3: Formation and Cyclization to yield N-Boc-2-(piperidin-4-yl)azepan-7-one (Intermediate E)
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Rationale: This sequence builds the seven-membered ring. Reacting the primary amine with glutaric anhydride forms a linear amide-acid, which is then subjected to reduction and cyclization conditions to form the lactam (a cyclic amide).
-
Dissolve Intermediate C (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.
-
Add glutaric anhydride (1.1 eq) portion-wise and allow the reaction to stir at room temperature for 6 hours.
-
Wash the reaction mixture with 1M HCl and then brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amide-acid.
-
The crude intermediate is then subjected to cyclization. A common method involves activation of the carboxylic acid (e.g., with a carbodiimide coupling agent like EDC) followed by intramolecular amide bond formation. Alternatively, high-temperature dehydration can be employed.
Step 2.1.4: Lactam Reduction and Deprotection to yield 2-(piperidin-4-yl)azepane (II)
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Rationale: The final steps involve the complete reduction of the lactam amide to the corresponding amine using a powerful reducing agent, followed by removal of the Boc protecting group under acidic conditions.
-
To a solution of Intermediate E in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2-3 eq) portion-wise.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool to 0 °C and carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the Boc-protected bicyclic amine.
-
Dissolve the crude product in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure, re-dissolve in water, and basify with aqueous NaOH or Na₂CO₃.
-
Extract the final product (II) with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the pure amine intermediate.
Preparation of the Acylating Agent: Cyclopropanecarbonyl Chloride (III)
Cyclopropanecarbonyl chloride is a commercially available reagent. However, for completeness, a standard laboratory preparation from cyclopropanecarboxylic acid is described below.
Detailed Experimental Protocol
-
Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting carboxylic acids into acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl).[7]
-
In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add cyclopropanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.[7]
-
Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation.
-
Purify the resulting cyclopropanecarbonyl chloride (III) by fractional distillation under reduced pressure to obtain a colorless liquid.[7]
Final Convergent Step: N-Acylation
The final step is the formation of the target molecule via an amide bond coupling between the synthesized amine intermediate (II) and the acyl chloride (III) . This is a variation of the classic Schotten-Baumann reaction.
Caption: The final N-acylation reaction scheme.
Detailed Experimental Protocol
-
Rationale: A non-nucleophilic organic base (triethylamine) is used to scavenge the HCl byproduct, preventing the protonation of the amine reactant and driving the reaction to completion. An aprotic solvent like DCM is used to prevent hydrolysis of the acyl chloride. The reaction is started at low temperature to control the initial exothermic reaction.
-
Dissolve the amine intermediate (II) (1.0 eq) in anhydrous DCM.
-
Add triethylamine (Et₃N, 1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of cyclopropanecarbonyl chloride (III) (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic, dissolves reactants, low boiling point for easy removal. |
| Base | Triethylamine (Et₃N) | Non-nucleophilic HCl scavenger, prevents amine protonation. |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity, allows reaction to proceed to completion. |
| Stoichiometry | Slight excess of acyl chloride | Ensures complete consumption of the more valuable amine intermediate. |
Table 1: Optimization Parameters for N-Acylation.
Purification and Spectroscopic Characterization
Purification Protocol
The crude 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or viscous oil.
Expected Analytical Data
The following table summarizes the expected spectroscopic data for the final compound based on its structure.
| Analysis | Expected Features |
| ¹H NMR | - Multiplets in the region of 0.6-1.0 ppm corresponding to the cyclopropyl protons. - A complex series of multiplets from 1.2-3.8 ppm for the azepane and piperidine ring protons. - A downfield signal for the proton on the nitrogen-bearing carbon of the azepane ring. |
| ¹³C NMR | - Signals in the aliphatic region (approx. 10-60 ppm) for the cyclopropyl, piperidine, and azepane carbons. - A characteristic signal for the amide carbonyl carbon in the range of 170-175 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₅H₂₆N₂O). |
| IR Spectroscopy | - A strong absorption band around 1620-1650 cm⁻¹ for the tertiary amide C=O stretch. - C-H stretching bands around 2850-3000 cm⁻¹. |
Table 2: Predicted Spectroscopic Data for the Target Molecule (I).
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride & LiAlH₄: Water-reactive and flammable solids. Must be handled under an inert atmosphere (nitrogen or argon). Quenching procedures must be performed slowly and with extreme caution, especially on a large scale.
-
Trifluoroacetic Acid (TFA): A strong, corrosive acid. Causes severe burns. Handle with appropriate PPE in a fume hood.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
This guide details a comprehensive and logically structured synthetic route to 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. By employing a convergent strategy, the synthesis is broken down into manageable and scalable stages: the construction of a key 2-(piperidin-4-yl)azepane intermediate and the preparation of the acylating agent. The final, robust N-acylation step provides a reliable method for obtaining the target molecule. The protocols and rationales provided herein are grounded in established chemical principles and offer a solid foundation for researchers undertaking the synthesis of this and structurally related compounds.
References
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Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications. URL: [Link]
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Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Semantic Scholar. URL: [Link]
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Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. URL: [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. URL: [Link]
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Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). URL: [Link]
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Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs. ResearchGate. URL: [Link]
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Catalytic Approaches to the Synthesis of Amide Bonds. CORE. URL: [Link]
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Recent developments in catalytic amide bond formation. ResearchGate. URL: [Link]
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Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry Publishing. URL: [Link]
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